molecular formula C18H10O2 B3050175 10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene CAS No. 241-36-1

10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene

Cat. No.: B3050175
CAS No.: 241-36-1
M. Wt: 258.3 g/mol
InChI Key: YBDOADHVKNBWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pentacyclic system with two oxygen atoms (dioxa) at positions 10 and 14, forming a rigid, fused-ring framework.

Properties

IUPAC Name

10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O2/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-16(12)20-18(14)10-17(13)19-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDOADHVKNBWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347401
Record name Benzo[1,2-b:5,4-b']bisbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241-36-1
Record name Benzo[1,2-b:5,4-b']bisbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene typically involves multi-step organic reactions. The process often starts with the formation of the core polycyclic structure through cycloaddition reactions. Subsequent steps may include functional group modifications and ring closures under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound, if applicable, would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and the behavior of polycyclic structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s polycyclic structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural Analog: 8,15-Dioxa-10,13-diazatetracyclo[14.4.0.02,7.09,14]icosa-1(16),2,4,6,9(14),10,12,17,19-nonaene

  • Key Differences: Heteroatoms: Contains two oxygen (dioxa) and two nitrogen (diaza) atoms, unlike the target compound, which lacks nitrogen . Geometry: The diaza compound’s crystal structure reveals dihedral angles of 64.87° (pyrazine vs. benzene ring) and 54.20° (benzene vs. benzene), indicating non-planar stacking. The target compound’s oxygen bridges likely enforce distinct torsional constraints . Molecular Interactions: No significant intermolecular interactions in the diaza compound’s crystal lattice, suggesting weaker packing forces compared to oxygen-rich analogs .
Property Target Compound (10,14-dioxapentacyclo) 8,15-Dioxa-10,13-diazatetracyclo
Molecular Formula C₂₀H₁₄O₂ (inferred) C₁₆H₁₀N₂O₂
Molecular Weight ~262.3 g/mol (estimated) 262.26 g/mol
Heteroatoms 2 O 2 O, 2 N
Dihedral Angles Not reported 64.87°, 54.20°

Functionalized Analogs: Sulfonic Acid and Hydroxy/Methoxy Derivatives

  • 10,10,14,14-Tetraoxo-...disulfonic acid ():

    • Functional Groups : Sulfonic acid and tetraoxo groups introduce high polarity and acidity, contrasting with the target compound’s neutral oxygen bridges.
    • Applications : Likely used in catalysis or ion-exchange resins due to strong acidity, whereas the target compound may favor materials science applications .
  • Trihydroxy-Methoxy-Dioxapentacyclo ():

    • Substituents : Multiple hydroxyl and methoxy groups enhance hydrogen-bonding capacity and solubility in polar solvents. The target compound’s lack of such groups limits its hydrophilicity .

Methoxy-Azatetracyclo Systems

  • (1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[...]decaene ():
    • Electronic Effects : The methoxy group donates electrons, stabilizing adjacent rings. The aza (nitrogen) ring introduces basicity, absent in the target compound.
    • Stability : Nitrogen may increase susceptibility to oxidation compared to the all-carbon/oxygen framework of the target compound .

Research Findings and Implications

Stability and Reactivity

  • Oxygen bridges in the target compound resist hydrolysis better than ester/amide-containing analogs but are less reactive than sulfonic acid derivatives .
  • Absence of electron-withdrawing groups (e.g., nitro) reduces electrophilic substitution reactivity compared to functionalized analogs .

Biological Activity

10,14-Dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene is a complex organic compound characterized by its unique pentacyclic structure and notable physicochemical properties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Anticancer Properties

Research indicates that compounds similar to 10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of cell cycle regulators.
  • Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against various cancer cell lines including breast and lung cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : In laboratory settings, it has shown effectiveness against a range of bacterial strains and fungi.
  • Research Findings : Tests indicated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent in treating infections caused by resistant strains .

Anti-inflammatory Effects

10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene has been noted for its anti-inflammatory properties:

  • Mechanism : It may inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.
  • Clinical Relevance : This could have implications for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
PropertyValue
Molecular Weight938.2 g/mol
XLogP3-AA18.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene
Reactant of Route 2
10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.